(1R)-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol
Description
Properties
CAS No. |
630109-00-1 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(1R)-1-(3-methylquinoxalin-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(10(15)6-14)13-9-5-3-2-4-8(9)12-7/h2-5,10,14-15H,6H2,1H3/t10-/m0/s1 |
InChI Key |
QBUKUSLUHOGZCT-JTQLQIEISA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1[C@H](CO)O |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(CO)O |
Origin of Product |
United States |
Preparation Methods
Chiral Aldol Reaction
A two-step asymmetric aldol reduction method achieves the (1R) configuration:
-
Aldol addition : Reacting 3-methylquinoxaline-2-carbaldehyde with a chiral enolate (e.g., Evans oxazolidinone) forms β-hydroxy ketone intermediates.
-
CBS reduction : Using Corey-Bakshi-Shibata (CBS) catalyst (R)-Me-CBS with BH₃·Me₂S reduces the ketone to the (1R)-diol.
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Aldol | LDA, −78°C, THF | 72–85 | 88–92 |
| CBS Reduction | (R)-Me-CBS, BH₃·Me₂S, −10°C | 68–75 | ≥95 |
Catalytic Asymmetric Hydrophosphorylation
Recent advances employ s-block metal catalysts for stereocontrol:
-
K(hmds) in DMSO : Promotes Pudovik-type addition of phosphine oxides to acetylides, forming ethane-1,2-diyl intermediates.
-
Solvent polarity : High-Eₜ(30) solvents (e.g., DMSO) enhance reaction rates and enantioselectivity (>90% ee).
Post-Functionalization of Quinoxaline
Propargylation and Oxidation
Enzymatic Resolution
Racemic diol mixtures are resolved using lipase-catalyzed acetylation (e.g., CAL-B), achieving >99% ee for the (1R)-enantiomer.
Purification and Characterization
-
Chromatography : Silica gel chromatography (hexane/EtOAc) isolates the diol.
-
Crystallization : Ethanol recrystallization yields X-ray-quality crystals.
-
Analytical data :
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The ethane-1,2-diol moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3-methylquinoxaline derivatives. For instance, a study designed new derivatives of 3-methylquinoxaline aimed at inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The synthesized compounds were evaluated for their cytotoxic effects against human cancer cell lines such as HepG-2 and MCF-7, demonstrating promising results .
Case Study: VEGFR-2 Inhibition
A notable case study involved the synthesis of derivatives that exhibited significant cytotoxicity and VEGFR-2 inhibitory activity. The most effective derivative showed an IC50 value indicative of strong potential against cancer cell proliferation. The study also included structure-activity relationship (SAR) analyses that provided insights into how modifications to the quinoxaline structure influenced biological activity .
Data Table: Mechanistic Insights
| Compound | Mechanism of Action | Target | Reference |
|---|---|---|---|
| 11e | Induces apoptosis | Caspase pathways | |
| 12g | VEGFR-2 inhibition | Tumor angiogenesis | |
| 11c | Cytotoxicity | HepG-2 cells |
Synthesis and Structural Characterization
The synthesis of (1R)-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol typically involves multi-step organic reactions, including the formation of diols from corresponding precursors. The structural characterization is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Synthesis Overview
A typical synthetic route may involve:
- Formation of Quinoxaline Derivative : Starting from readily available quinoxaline precursors.
- Reduction : Converting ketones or aldehydes to diols.
- Purification : Utilizing chromatography techniques to isolate the desired compound.
Future Directions and Research Opportunities
The ongoing research into this compound suggests several future directions:
- Expanded Biological Testing : Further evaluation against a broader range of cancer cell lines and other diseases.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer effects.
Mechanism of Action
The mechanism of action of ®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Ethane-1,2-diol derivatives vary primarily in their aromatic or heterocyclic substituents, which significantly impact their physicochemical and functional properties. Key analogs include:
- Quinoxaline vs. Phenyl Groups: The quinoxaline core in the target compound introduces nitrogen atoms, enhancing π-π stacking and hydrogen-bonding capabilities compared to simple phenyl analogs. This may improve binding affinity in biological systems .
- Chlorophenyl vs. Methoxyphenyl : Electron-withdrawing substituents (e.g., Cl) increase acidity (pKa ~13.41 for 4-Cl-phenyl analog) , while methoxy groups enhance electron density, affecting oxidative stability and reaction pathways .
Physicochemical Properties
- Melting Points : Chlorophenyl analogs exhibit higher melting points (82–83°C) due to stronger intermolecular forces compared to methoxy-substituted derivatives .
- Optical Activity : The (1R) configuration is critical for enantioselective applications. For example, (1S,2S)-1,2-di-o-tolylethane-1,2-diol shows [α]D = -64.8°, while its (1R,2R) enantiomer exhibits +73.0° .
Biological Activity
(1R)-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2O2, with a molecular weight of 204.22 g/mol. The compound features a quinoxaline moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 3-methylquinoxaline compounds. For instance, compounds derived from 3-methylquinoxalin-2(1H)-one have shown significant cytotoxicity against human cancer cell lines such as HepG2 and MCF-7. The most promising derivatives exhibited IC50 values ranging from 2.1 to 9.8 µM, comparable to established chemotherapeutics like sorafenib .
Table 1: Cytotoxic Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 11e | HepG2 | 3.4 | Apoptosis induction |
| Compound 12g | MCF-7 | 2.9 | VEGFR-2 inhibition |
| Sorafenib | HepG2 | 3.4 | Multi-target kinase inhibitor |
The mechanism of action for these compounds often involves apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins, indicating a potential for these derivatives in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that quinoxaline derivatives exhibit significant antifungal activity against strains such as Candida albicans, with MIC values ranging from 37 to 124 µg/mL . This suggests a potential application in treating fungal infections.
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Candida albicans | 50 |
| Compound B | E. coli | 75 |
| Compound C | S. aureus | 100 |
Structure-Activity Relationship (SAR)
The biological activities of quinoxaline derivatives are influenced by their structural features. For instance, modifications to the aromatic ring and aliphatic side chains can enhance or diminish their potency against cancer cells and pathogens. The presence of electron-donating groups has been shown to improve anticancer activity compared to electron-withdrawing groups .
Case Studies
A notable study involved the synthesis and evaluation of various 3-methylquinoxaline derivatives as VEGFR-2 inhibitors. The results indicated that specific substitutions on the quinoxaline ring significantly impacted both cytotoxicity and VEGFR-2 inhibitory activity, providing insights into optimizing these compounds for therapeutic use .
Q & A
What are the established synthetic routes for (1R)-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol?
Basic Research Focus
The synthesis of this chiral compound typically involves stereoselective reactions. One method starts with (2R,3R)-(+)-tartaric acid as a chiral precursor, followed by coupling with a quinoxaline derivative. Key steps include diazotization and nucleophilic substitution to introduce the 3-methylquinoxalin-2-yl moiety. Characterization via NMR (¹H, ¹³C), IR, and elemental analysis ensures structural fidelity . Advanced routes may employ asymmetric catalysis or enzymatic resolution to enhance enantiomeric purity.
How can researchers validate the stereochemical configuration of this compound?
Basic Research Focus
X-ray crystallography is the gold standard for confirming absolute stereochemistry. For example, crystal structures of similar ethane-1,2-diol derivatives (e.g., (1R)-1-(naphthalen-2-yl)ethane-1,2-diol in PDB entry 4ZXW) provide reference data. Chiral HPLC or circular dichroism (CD) spectroscopy can also verify enantiopurity .
What experimental conditions influence the oxidative stability of ethane-1,2-diol derivatives?
Advanced Research Focus
Under alkaline conditions (pH 12.0, 70°C), ethane-1,2-diol derivatives undergo degradation via hydroxyl (HO•) and oxyl anion (O•⁻) radicals. The side chain is preferentially attacked, with aromatic electron density modulating reactivity. Researchers should monitor pH and radical scavengers (e.g., TEMPO) to control degradation pathways .
How does the compound’s chirality impact its application in asymmetric catalysis?
Advanced Research Focus
The (1R) configuration enables its use as a chiral ligand or auxiliary. For instance, hydrobenzoin derivatives (e.g., (1R,2R)-1,2-di-o-tolylethane-1,2-diol) facilitate enantioselective metalation reactions. Density Functional Theory (DFT) calculations can predict coordination geometries and catalytic efficiency .
Are there contradictions in metabolic studies between animal models and human data for ethane-1,2-diol derivatives?
Advanced Research Focus
Yes. In rats, low-dose ethane-1,2-diol administration increases bicarbonate levels (metabolic alkalosis), contrasting human metabolic acidosis. This discrepancy arises from species-specific differences in glycolic acid accumulation and oxalate excretion. Researchers should validate metabolic models using human hepatocyte cultures or isotopic tracing .
What methodologies assess the antioxidant potential of this compound?
Basic Research Focus
In vitro assays like DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and lipid peroxidation inhibition are standard. For example, structurally similar (1R,2R)-bis-thiadiazolyl derivatives show dose-dependent antioxidant activity, validated via UV-Vis spectroscopy and kinetic analysis .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with enzymes like oxidoreductases. For instance, the compound’s diol group may chelate metal ions in active sites, mimicking natural substrates. Free energy calculations (MM-PBSA) quantify binding affinities .
What strategies mitigate electrolyte imbalances in ethane-1,2-diol toxicity studies?
Advanced Research Focus
Co-administration of nephroprotective agents (e.g., TGME extract) modulates electrolyte disturbances by inhibiting hepatic metabolism of ethane-1,2-diol. Researchers should monitor urine pH, calcium oxalate (CaOx) deposition, and renal function markers (e.g., serum creatinine) .
How does the compound’s stability vary under oxidative catalytic conditions?
Advanced Research Focus
In Cr(VI)-mediated oxidation (e.g., with 1,10-phenanthroline), ethane-1,2-diol oxidizes to hydroxyethanal. Stability is concentration-dependent: excess phenanthroline accelerates oxidation via a ligand-assisted mechanism. Researchers should optimize [Cr(VI)]:[ligand] ratios and monitor intermediates via GC-MS .
What techniques resolve enantiomeric impurities in synthetic batches?
Basic Research Focus
Chiral stationary phase HPLC (CSP-HPLC) or capillary electrophoresis (CE) separates enantiomers. For example, (1R)-configured derivatives can be resolved using cellulose-based columns (e.g., Chiralcel OD-H). Polarimetry or chiral shift reagents (e.g., Eu(hfc)₃) provide supplementary validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
